Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl 3-(bromomethyl)-8-azabicyclo[321]octane-8-carboxylate is a bicyclic compound that features a tert-butyl ester group and a bromomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is often synthesized through a series of cyclization reactions.
Introduction of the bromomethyl group: The bromomethyl group can be introduced via bromination reactions.
Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromomethyl group, using reagents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the bromomethyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Major Products
Substitution Reactions: Yield substituted derivatives depending on the nucleophile used.
Reduction Reactions: Yield the corresponding methyl derivative.
Oxidation Reactions: Yield the corresponding carboxylic acid derivative.
Scientific Research Applications
Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds, particularly those targeting poly (ADP-ribose) polymerase-1 (PARP-1)-associated diseases.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The tert-butyl ester group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Similar bicyclic structure but lacks the bromomethyl group.
3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 1,1-dimethylethyl ester: Another similar compound with a different substituent pattern.
Uniqueness
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHILBGFDQGODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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